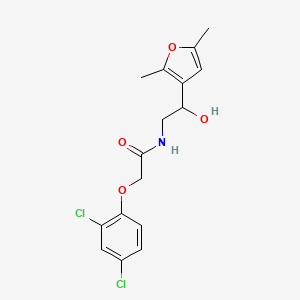
(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with a unique structure that has garnered attention in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocyclic aromatic compound . The compound is commonly known as MPHP.
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride”, has been a topic of interest in recent years . The synthetic strategies used are typically based on ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of “(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride” is C12H16ClNO2. The InChI code is 1S/C13H17NO2.ClH/c1-14-8-11 (10-6-4-3-5-7-10)12 (9-14)13 (15)16-2;/h3-7,11-12H,8-9H2,1-2H3;1H/t11-,12+;/m0./s1 .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse and complex. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
The physical form of “(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride” is a powder . It has a molecular weight of 241.72. The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
A key application in the realm of synthetic chemistry is the development of efficient asymmetric syntheses for enantiomers of certain compounds, given their potential for improved biological activity and solubility profiles. For instance, asymmetric synthesis methods have been developed for enantiomers of quinolonecarboxylic acid class antibacterial agents, demonstrating practical significance for clinical applications due to their enhanced activity against bacteria (Rosen et al., 1988).
Neuroprotective Drugs
In pharmacology, selective activation of specific receptor subtypes has been explored as a strategy for protecting neurons against excitotoxic degeneration. The compound Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC) is a notable example, acting as a potent and highly selective agonist for metabotropic glutamate receptor subtypes, providing a basis for neuroprotective drug development (Battaglia et al., 1998).
Anticonvulsant Activity
The synthesis and testing of 3-aminopyrroles and related derivatives for anticonvulsant activity highlights the importance of structural features for interaction with voltage-dependent sodium channels. This research points toward the therapeutic potential of these compounds in managing seizure disorders (Unverferth et al., 1998).
Synthesis of Biologically Active Compounds
Efficient synthesis techniques have been developed for key chiral building blocks like (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, highlighting the process's utility in producing biologically active compounds. Such methods are crucial for pharmaceutical development, offering scalable and reproducible pathways (Ohigashi et al., 2010).
Safety and Hazards
The safety information for “(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Direcciones Futuras
The future directions for research on “(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride” and similar compounds involve further exploration of their biological activities and potential therapeutic applications. There is also a need for more detailed studies on their synthesis, chemical reactions, and mechanisms of action .
Propiedades
IUPAC Name |
(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-13-7-10(11(8-13)12(14)15)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3,(H,14,15);1H/t10-,11+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHUFWWIAWVCBP-DHXVBOOMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2876491.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2876494.png)
![Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate](/img/structure/B2876495.png)
![2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2876496.png)
![6-[1-(hydroxyimino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2876498.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2876501.png)

![(Z)-3-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2876505.png)

![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2876509.png)
